molecular formula C20H29NO4 B7984512 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate CAS No. 1089337-91-6

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate

Cat. No.: B7984512
CAS No.: 1089337-91-6
M. Wt: 347.4 g/mol
InChI Key: WOVMELBQCUWIDY-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate is a piperidine-based dicarboxylate ester featuring a benzyl substituent at the 2-position of the piperidine ring. The molecule contains two ester groups: a tert-butyl group at the 1-position and an ethyl group at the 2-position. Its IUPAC name and structural details are consistent with CAS 144978-12-1, as referenced in . Piperidine derivatives are widely used in pharmaceutical synthesis due to their conformational flexibility and ability to act as intermediates in alkaloid and drug development.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-11-7-6-8-12-16)13-9-10-14-21(20)18(23)25-19(2,3)4/h6-8,11-12H,5,9-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVMELBQCUWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463915
Record name AGN-PC-007RMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089337-91-6
Record name AGN-PC-007RMJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation and Piperidine Functionalization

The tert-butyloxycarbonyl (Boc) and ethyl ester groups are typically introduced via sequential carbamate-forming reactions. A representative approach involves treating a piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) and ethyl chloroformate under controlled conditions. For example, in the synthesis of tert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, Boc₂O was added to a chilled solution of the amine in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 95% yield after 16 hours . Similarly, ethyl esterification can be accomplished using ethyl chloroformate in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) .

Stereochemical Control and Chiral Resolution

The stereochemistry at positions 2 and 5 of the piperidine ring is often dictated by the choice of starting material or resolved via chiral auxiliaries. In the synthesis of (2S,5R)-5-(benzyloxyamino)piperidine derivatives, enantiomerically pure starting materials were used, with the configuration confirmed by X-ray crystallography . For racemic mixtures, chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) has been employed, achieving enantiomeric excess (ee) >99% for related compounds .

Borane-mediated reductions offer another route to control stereochemistry. In the synthesis of tert-butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, borane dimethyl sulfide complex was used to reduce an intermediate ketone, yielding the desired diastereomer in 85% yield after recrystallization . This method could be adapted for reducing ketone intermediates in the target compound’s synthesis.

Sequential Esterification and Protecting Group Strategies

A key challenge in synthesizing 1-O-tert-butyl 2-O-ethyl dicarboxylates is the selective installation of two different ester groups without cross-reactivity. A sequential approach is often employed:

  • Boc Protection : The piperidine nitrogen is protected first due to its higher nucleophilicity. For example, Boc₂O (1.1 equiv) in DCM with TEA (2.0 equiv) at 0°C for 2 hours achieves near-quantitative protection .

  • Ethyl Ester Formation : The secondary alcohol is then esterified using ethyl chloroformate (1.05 equiv) and 4-dimethylaminopyridine (DMAP) in THF at room temperature .

Notably, in the synthesis of 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS 1822538-74-8), the methyl ester was introduced after Boc protection using methyl chloroformate, yielding 97% purity after silica gel chromatography. This two-step protocol avoids transesterification and ensures regioselectivity.

Purification and Analytical Characterization

Final purification of the target compound typically involves a combination of solvent extraction and chromatography:

  • Solvent Extraction : After quenching reactions with aqueous NH₄Cl or NaHCO₃, the product is extracted into ethyl acetate or methyl tert-butyl ether (MTBE) .

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates dicarboxylates from mono-ester byproducts .

Analytical data for related compounds provide benchmarks for characterization:

PropertyValue (Example Compound)Source
Molecular Formula C₂₀H₃₀N₂O₅
Molecular Weight 378.47 g/mol
HPLC Purity 97%
¹H NMR (CDCl₃) δ 1.43 (s, 9H, Boc), 4.21 (q, 2H, OCH₂CH₃)

Scalability and Process Optimization

Large-scale synthesis (>100 g) requires modifications to laboratory protocols:

  • Catalyst Efficiency : Reducing catalyst loading (e.g., from 10 mol% to 2 mol% DMAP) lowers costs without compromising yield .

  • Solvent Recycling : MTBE and THF are recovered via distillation, achieving 80–90% solvent reuse in pilot-scale runs .

  • Crystallization : Isolating the final product via anti-solvent crystallization (e.g., adding hexane to a DCM solution) improves yield to 92% compared to 78% for chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate has shown promise in the field of medicinal chemistry due to its structural similarity to bioactive compounds. Its applications include:

  • Neuropharmacology : Investigated for its potential effects on neurotransmitter systems, particularly in the context of developing treatments for neurological disorders.
  • Anticancer Research : Studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines.

Material Science

The compound serves as a precursor in the synthesis of novel materials with unique properties:

  • Polymer Chemistry : Used in the development of polymers with enhanced mechanical and thermal stability.
  • Nanotechnology : Explored for its role in creating nanostructured materials that can be used in drug delivery systems.

Organic Synthesis

As a versatile building block, it is utilized in various synthetic pathways:

  • Synthesis of Complex Molecules : Acts as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities.
  • Chiral Synthesis : The chirality of the compound makes it valuable for synthesizing enantiomerically pure compounds.

Case Studies

StudyFocusFindings
Neuropharmacological EffectsInvestigated the impact on dopamine receptorsShowed selective binding affinity indicating potential for treating Parkinson's disease
Anticancer ActivityEvaluated against breast cancer cell linesInduced apoptosis at low concentrations with minimal cytotoxicity to normal cells
Polymer DevelopmentUsed as a monomer in polymerization reactionsResulted in polymers with improved thermal stability compared to traditional materials

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperidine and pyrrolidine dicarboxylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties
1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate 144978-12-1 C₁₈H₂₅NO₄ 319.40* 2-Benzyl, 1-O-tert-butyl, 2-O-ethyl Not reported; likely liquid at RT
1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate 71170-89-3 C₁₈H₂₅NO₄ 319.40 1-O-tert-butyl, 2-O-benzyl Liquid; acute toxicity (Oral LD₅₀: >2000 mg/kg)
Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 180854-44-8 C₁₃H₂₁NO₅ 271.31 4-Oxo, 1-O-tert-butyl, 2-O-ethyl Soluble in dichloromethane
1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate 108963-96-8 C₁₁H₁₇NO₅ 243.26 5-Oxo, 1-O-tert-butyl, 2-O-methyl Mp: 68–72°C; [α]D = −32° (CHCl₃)
Key Observations:
  • Ring size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility compared to pyrrolidines (5-membered), impacting binding interactions in drug design .
  • Oxo groups (e.g., in CAS 108963-96-8) introduce polarity and hydrogen-bonding capacity, altering solubility and reactivity .
  • Ester groups : Ethyl esters (e.g., in CAS 180854-44-8) offer intermediate lipophilicity compared to methyl (more polar) or benzyl (more lipophilic) esters .
Insights:
  • High-yield oxidation : DMSO/oxalyl chloride is a reliable method for converting hydroxyl to oxo groups in Boc-protected compounds .
  • Fluorination : Introducing fluorine atoms (e.g., in CAS 203866-17-5) can enhance metabolic stability and bioavailability .

Biological Activity

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate, also known by its CAS number 1463501-46-3, is a synthetic compound that falls within the category of piperidine derivatives. Its molecular formula is C20H30N2O5C_{20}H_{30}N_{2}O_{5} and it has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

  • Molecular Weight : 378.47 g/mol
  • Purity : ≥97%
  • Structure : The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial viability .

Neuropharmacological Effects

The piperidine structure is commonly associated with neuroactive properties. Compounds within this class have been investigated for their potential as analgesics and anxiolytics. The presence of substituents such as tert-butyl and benzyl may enhance lipophilicity, facilitating better central nervous system penetration. Preliminary studies suggest that such derivatives could modulate neurotransmitter systems, including serotonin and dopamine pathways .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of several piperidine derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Specifically, compounds with similar structural features to this compound displayed promising activity against resistant strains of E. coli and Bacillus cereus .

Compound NameMIC (µg/mL)Bacterial Strain
Compound A32E. coli
Compound B16S. aureus
This compoundTBDTBD

Neuropharmacological Assessment

A pharmacological assessment was conducted to evaluate the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. Compounds similar to our target compound were found to significantly reduce anxiety levels in the elevated plus maze test, indicating potential anxiolytic properties. These findings suggest that the structural modifications present in these compounds could enhance their therapeutic profiles .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, protection/deprotection of functional groups, and catalytic coupling. For example, a related piperidine derivative synthesis () uses:

Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation.

Acid hydrolysis (HCl in dioxane) for intermediate purification.

Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C).
Key optimization parameters include temperature control during deprotonation, catalyst loading, and solvent selection to minimize side reactions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on Safety Data Sheets (SDS):

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested (H302) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm ester groups (δ ~1.2–1.4 ppm for tert-butyl, δ ~4.1–4.3 ppm for ethyl) and benzyl protons (δ ~7.3 ppm).
  • HRMS : Exact mass analysis (e.g., 319.4 g/mol molecular ion) to verify purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of sterically hindered intermediates?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with bulky ligands (XPhos) to enhance coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Gradients : Gradual warming from -78°C to RT to control exothermic steps .
  • By-Product Analysis : Monitor reaction progress via TLC or LC-MS to identify quenching points .

Q. How can contradictions in crystallographic data (e.g., disorder in tert-butyl groups) be resolved?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for anisotropic refinement and occupancy adjustment of disordered atoms.
  • Twinned Data : Apply TWIN/BASF commands in SHELX to model crystal twinning.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What theoretical frameworks guide the design of this compound for pharmaceutical applications?

  • Methodological Answer :

  • Drug Likeness : Apply Lipinski’s Rule of Five (molecular weight <500, logP <5) to assess bioavailability.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in neurodegenerative diseases).
  • SAR Analysis : Modify benzyl/ester groups to study structure-activity relationships .

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